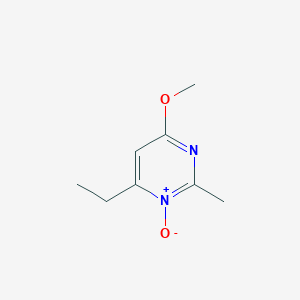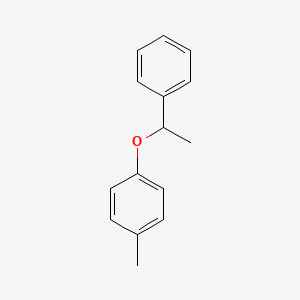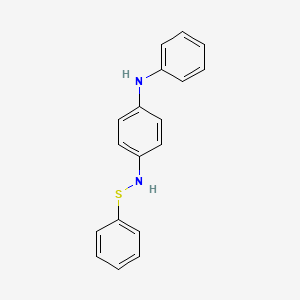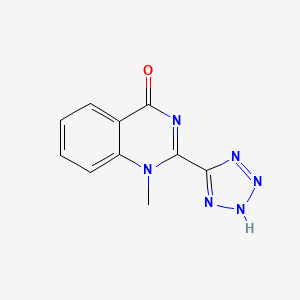![molecular formula C15H24OS B14381279 [(1-Methoxyoctyl)sulfanyl]benzene CAS No. 89423-37-0](/img/structure/B14381279.png)
[(1-Methoxyoctyl)sulfanyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(1-Methoxyoctyl)sulfanyl]benzene is an organic compound that features a benzene ring substituted with a sulfanyl group attached to a methoxyoctyl chain. This compound is part of the broader class of benzene derivatives, which are known for their diverse chemical properties and applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(1-Methoxyoctyl)sulfanyl]benzene typically involves the reaction of benzene with a sulfanyl group and a methoxyoctyl chain. One common method is the electrophilic aromatic substitution, where benzene reacts with a suitable electrophile to introduce the sulfanyl group. The methoxyoctyl chain can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions, followed by purification processes such as distillation and crystallization to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
[(1-Methoxyoctyl)sulfanyl]benzene undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the sulfanyl group or modify the methoxyoctyl chain.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the methoxyoctyl chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: De-sulfanylated benzene derivatives.
Substitution: Various substituted benzene derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
[(1-Methoxyoctyl)sulfanyl]benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of [(1-Methoxyoctyl)sulfanyl]benzene involves its interaction with molecular targets through its sulfanyl and methoxyoctyl groups. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The benzene ring provides a stable framework for these interactions, while the substituents modulate the compound’s reactivity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[(1-Methoxynonyl)sulfanyl]benzene: Similar structure with a longer alkyl chain.
[(1-Methoxyheptyl)sulfanyl]benzene: Similar structure with a shorter alkyl chain.
[(1-Methoxydecyl)sulfanyl]benzene: Similar structure with an even longer alkyl chain.
Uniqueness
[(1-Methoxyoctyl)sulfanyl]benzene is unique due to its specific alkyl chain length, which can influence its physical and chemical properties, such as solubility, reactivity, and interaction with other molecules. This makes it distinct from other benzene derivatives with different alkyl chain lengths.
Eigenschaften
CAS-Nummer |
89423-37-0 |
|---|---|
Molekularformel |
C15H24OS |
Molekulargewicht |
252.4 g/mol |
IUPAC-Name |
1-methoxyoctylsulfanylbenzene |
InChI |
InChI=1S/C15H24OS/c1-3-4-5-6-10-13-15(16-2)17-14-11-8-7-9-12-14/h7-9,11-12,15H,3-6,10,13H2,1-2H3 |
InChI-Schlüssel |
DMIVABNHFJKOQJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC(OC)SC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[3-(4-Chlorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl]acetic acid](/img/structure/B14381200.png)









![1-[3-(Pyridin-2-yl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B14381265.png)
![2-[2-[2-(dipropylamino)-2-oxoethyl]sulfanyl-3-methylphenyl]sulfanyl-N,N-dipropylacetamide](/img/structure/B14381268.png)

![(5-Nitrofuran-2-yl)[3-(2-nitrophenyl)oxiran-2-yl]methanone](/img/structure/B14381277.png)
